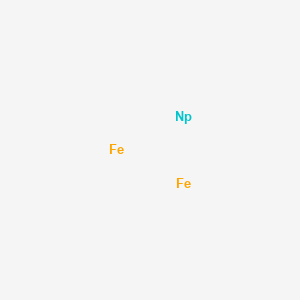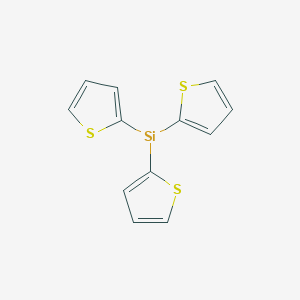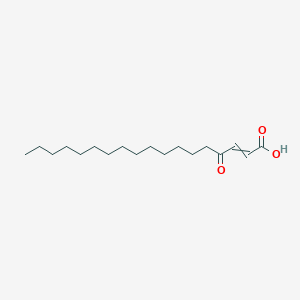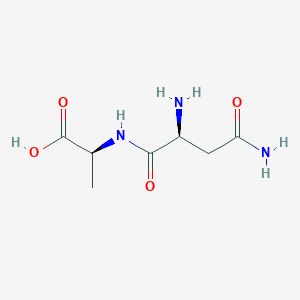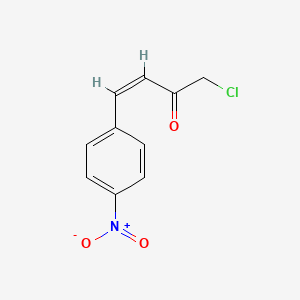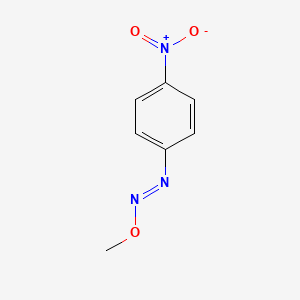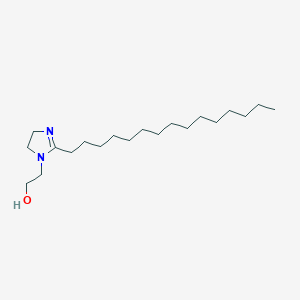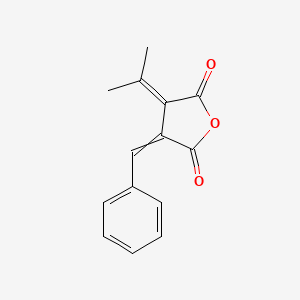
3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione is an organic compound with a unique structure that includes both benzylidene and propan-2-ylidene groups attached to an oxolane-2,5-dione ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione typically involves the condensation of benzaldehyde with 2,4-pentanedione in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolane-2,5-dione ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the oxolane-2,5-dione ring can yield various hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxy derivatives of the oxolane-2,5-dione ring.
Substitution: Various substituted oxolane-2,5-dione derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of cyclic structures and heterocycles.
Biology: Research has explored its potential as a precursor for biologically active molecules, including those with antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are being investigated for their potential therapeutic applications, including as anti-inflammatory and antiviral agents.
Industry: In the industrial sector, the compound can be used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione involves its interaction with various molecular targets, including enzymes and receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the oxolane-2,5-dione ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
類似化合物との比較
3-Benzylidene-2,4-pentanedione: This compound shares a similar structure but lacks the oxolane ring, making it less rigid and potentially less selective in its interactions.
3-Benzylidene-4-methyl-2,5-dioxooxolane: This compound has a similar oxolane-2,5-dione ring but with a methyl group instead of a propan-2-ylidene group, which can affect its reactivity and biological activity.
Uniqueness: 3-Benzylidene-4-(propan-2-ylidene)oxolane-2,5-dione is unique due to the presence of both benzylidene and propan-2-ylidene groups, which confer distinct electronic and steric properties. These features can enhance its selectivity and potency in various applications.
特性
CAS番号 |
20474-28-6 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC名 |
3-benzylidene-4-propan-2-ylideneoxolane-2,5-dione |
InChI |
InChI=1S/C14H12O3/c1-9(2)12-11(13(15)17-14(12)16)8-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChIキー |
NSQPGNXUAUHJKZ-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C(=CC2=CC=CC=C2)C(=O)OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




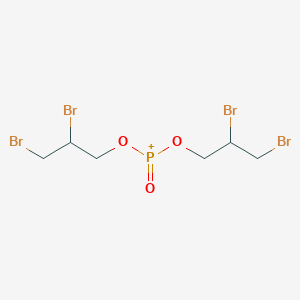
![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
